molecular formula C14H11ClO5 B3134857 ethyl 3-(6-chloro-2-oxo-2H-chromen-3-yl)-3-oxopropanoate CAS No. 400084-50-6

ethyl 3-(6-chloro-2-oxo-2H-chromen-3-yl)-3-oxopropanoate

Cat. No. B3134857
CAS RN: 400084-50-6
M. Wt: 294.68 g/mol
InChI Key: RXOLOSRFWIJXIO-UHFFFAOYSA-N
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Description

  • ChemSpider ID : 120441290

Scientific Research Applications

Synthetic Applications and Relevance

Synthetic Protocols on 6H-Benzo[c]chromen-6-ones The compound ethyl 3-(6-chloro-2-oxo-2H-chromen-3-yl)-3-oxopropanoate is structurally related to the 6H-benzo[c]chromen-6-ones, which are core structures in various secondary metabolites with considerable pharmacological importance. The synthesis of these structures, including 6H-benzo[c]chromen-6-ones, involves intricate synthetic procedures due to their limited natural availability. The synthetic methods encompass protocols like Suzuki coupling reactions for the synthesis of biaryl structures, followed by lactonization, and reactions of 3-formylcoumarin (chromenones) with 1,3-bis(silylenol ethers). Efficient and straightforward procedures often involve the reactions of Michael acceptors (chromenones and chalcones) with 1,3- and 1,5-dicarbonyl compounds, which could be relevant for the synthesis of ethyl 3-(6-chloro-2-oxo-2H-chromen-3-yl)-3-oxopropanoate and its derivatives (Mazimba, 2016).

Analytical and Application Perspectives

ABTS/PP Decolorization Assay of Antioxidant Capacity Ethyl 3-(6-chloro-2-oxo-2H-chromen-3-yl)-3-oxopropanoate, due to its potential antioxidant properties, can be analyzed using assays such as the ABTS/potassium persulfate decolorization assay. This is a widely used method for determining the antioxidant capacity of compounds. The assay's reaction pathways involve the formation of coupling adducts with ABTS•+ or oxidation without coupling, particularly for antioxidants of phenolic nature. The significance of the coupling reaction in contributing to the total antioxidant capacity and the specificity and relevance of oxidation products require further elucidation. Nevertheless, this assay is recommended, albeit with certain reservations, for tracking changes in the same antioxidant system during storage and processing, which can be critical for maintaining the integrity and effectiveness of compounds like ethyl 3-(6-chloro-2-oxo-2H-chromen-3-yl)-3-oxopropanoate (Ilyasov et al., 2020).

Environmental and Ecological Implications

Review—Electrochemical Surface Finishing and Energy Storage Technology The chemical structure of ethyl 3-(6-chloro-2-oxo-2H-chromen-3-yl)-3-oxopropanoate suggests potential applications in the field of electrochemical technology, especially in the context of surface finishing and energy storage. This review article discusses the advancements in electrochemical technology with Lewis acidic haloaluminate room-temperature ionic liquids (RTILs), such as AlCl3–1-ethyl-3-methylimidazolium chloride and AlBr3–1-ethyl-3-methylimidazolium bromide, and novel chloroaluminate mixtures. These technologies are gaining attention due to the ease of handling haloaluminate RTILs and their mixtures with other solvents and materials. The categorization of the technology based on these RTILs into electroplating and energy storage, and the exploration of new findings and insights through the application of state-of-the-art technologies, highlight the potential relevance of compounds like ethyl 3-(6-chloro-2-oxo-2H-chromen-3-yl)-3-oxopropanoate in this domain (Tsuda et al., 2017).

properties

IUPAC Name

ethyl 3-(6-chloro-2-oxochromen-3-yl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO5/c1-2-19-13(17)7-11(16)10-6-8-5-9(15)3-4-12(8)20-14(10)18/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOLOSRFWIJXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(6-chloro-2-oxo-2H-chromen-3-yl)-3-oxopropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 3-(6-chloro-2-oxo-2H-chromen-3-yl)-3-oxopropanoate
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ethyl 3-(6-chloro-2-oxo-2H-chromen-3-yl)-3-oxopropanoate

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